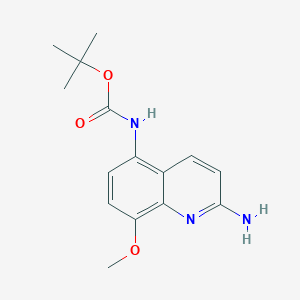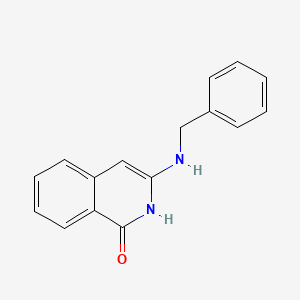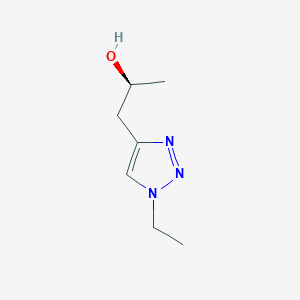![molecular formula C11H10BrF3N2 B13200960 2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)
2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the indole core, which is a common structure in many natural products and pharmaceuticals.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.
Analyse Chemischer Reaktionen
2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromodifluoromethyl group can be replaced by other nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or the growth of microbial pathogens .
Vergleich Mit ähnlichen Verbindungen
2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine can be compared with other similar compounds, such as :
2-(Bromodifluoromethyl)-5-fluoro-1,3-benzoxazole: This compound shares the bromodifluoromethyl and fluorine substituents but has a different core structure.
Fluorinated-1,2,3-triazoles: These compounds also contain fluorine atoms and are used in various applications, including pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific combination of functional groups and its indole core, which imparts distinct biological and chemical properties .
Eigenschaften
Molekularformel |
C11H10BrF3N2 |
|---|---|
Molekulargewicht |
307.11 g/mol |
IUPAC-Name |
2-[2-[bromo(difluoro)methyl]-5-fluoro-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H10BrF3N2/c12-11(14,15)10-7(3-4-16)8-5-6(13)1-2-9(8)17-10/h1-2,5,17H,3-4,16H2 |
InChI-Schlüssel |
SMAZQYGYZBZUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C(F)(F)Br)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


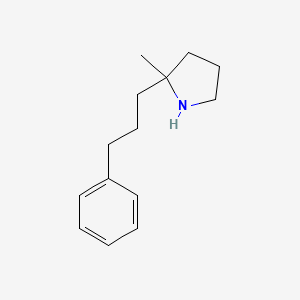
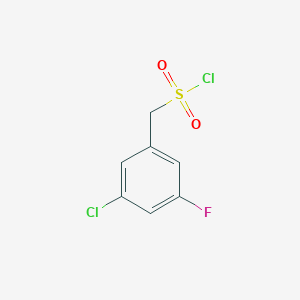
![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13200902.png)
![7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
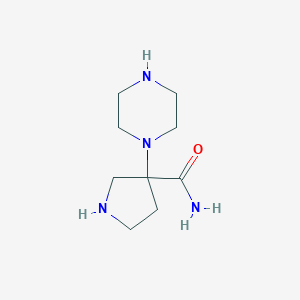
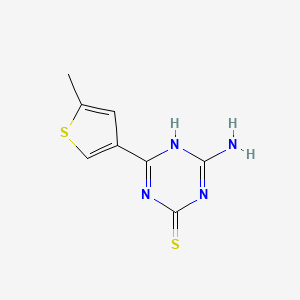
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
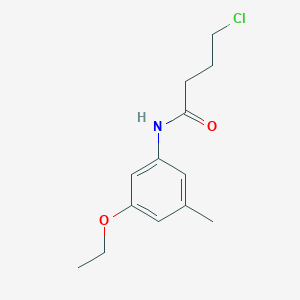
![2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13200938.png)
